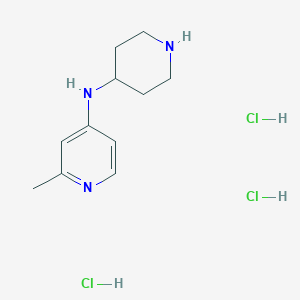

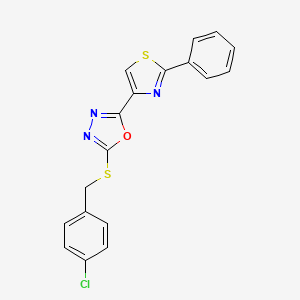

![molecular formula C25H19NO4S B2987602 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid CAS No. 2172500-53-5](/img/structure/B2987602.png)

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid” is an alanine derivative . It is a solid compound with a white to light yellow color .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fluorene group, a carbonyl group, an amino group, and a benzothiophene group . The molecular formula is C19H19NO4 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It is soluble in DMSO to a concentration of 100 mg/mL .Scientific Research Applications

Enzyme-activated Surfactants

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound of interest, have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, enabled by enzymatic activation. This application is significant in materials science for the dispersion of carbon nanotubes in various mediums, enhancing their compatibility and utility in composite materials (Cousins et al., 2009).

Synthesis of Benzothiophene Derivatives

The compound's structure is relevant to the synthesis of benzothiophene derivatives, which are valuable in creating a variety of chemically active molecules. For example, the Stobbe condensation with thienyl ketones, a method for synthesizing benzothiophene derivatives, demonstrates the compound's potential utility in organic synthesis and the development of novel organic materials (El-Rayyes, 1973).

Tritiation of Carcinogenic Compounds

Research involving the selective tritiation of methylene carbon atoms of related carcinogens highlights the compound's application in detailed mechanistic studies in toxicology and pharmacology. This work is crucial for understanding the metabolic pathways and potential toxic effects of fluorenyl compounds (Gutmann & Bell, 1974).

Chemical Reactivity and Interactions

Studies on the chemical consequences of the interaction between a sulfur atom and a methoxycarbonyl group in fluorene systems reveal insights into the reactivity and potential applications of the compound in designing molecules with specific chemical behaviors. Such research can inform the development of new materials or chemical reactions (Nakanishi et al., 1986).

Antimicrobial Activity

Research on biologically active thiophene-3-carboxamide derivatives, structurally related to the compound, shows potential applications in developing new antimicrobial agents. This demonstrates the compound's relevance in medicinal chemistry for creating new treatments against bacterial and fungal infections (Vasu et al., 2005).

properties

IUPAC Name |

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4S/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWCMHGWJYHWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(SC5=CC=CC=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)